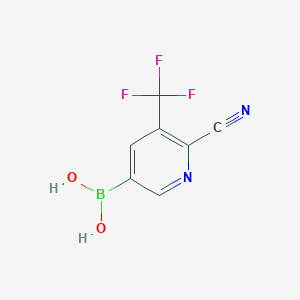

6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid

Description

Properties

IUPAC Name |

[6-cyano-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF3N2O2/c9-7(10,11)5-1-4(8(14)15)3-13-6(5)2-12/h1,3,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAFMRXBENNIJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)C#N)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs organoboron compounds and halides or pseudohalides in the presence of a palladium catalyst . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 50-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the cyano group to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the boronic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

Oxidation: Formation of alcohols or ketones

Reduction: Formation of amines

Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

Synthetic Chemistry

6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid is primarily employed as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules. Its unique electronic properties, influenced by the cyano and trifluoromethyl groups, enhance its reactivity and selectivity in these reactions.

Medicinal Chemistry

This compound has garnered attention for its potential in drug discovery and development. It is utilized in the synthesis of pharmaceutical intermediates and has shown promising biological activities, particularly:

- Anticancer Activity: Compounds similar to this boronic acid derivative have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values as low as 0.126 μM against specific cancer types.

- Antimicrobial Properties: Research indicates that boronic acids can exhibit antimicrobial activity against various bacterial strains, potentially through the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Biological Probes and Sensors

The compound is also employed in the development of fluorescent probes and sensors for detecting biological molecules due to its ability to form stable complexes with certain biomolecules.

Antiproliferative Activity

A study evaluated the antiproliferative effects of several pyridine derivatives on human cancer cell lines. Modifications to the pyridine ring significantly impacted biological activity, with some derivatives achieving IC50 values as low as 0.126 μM, indicating high potency against cancer cells.

Antimicrobial Testing

In another investigation, a series of boronic acid derivatives were tested against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like cyano and trifluoromethyl was correlated with increased antimicrobial potency.

Mechanism of Action

The mechanism of action of 6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The boronic acid moiety interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The cyano and trifluoromethyl groups influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

- 4-Cyano-3-(trifluoromethyl)phenylboronic acid

- 2-Cyano-5-(trifluoromethyl)phenylboronic acid

- 3-Cyano-4-(trifluoromethyl)phenylboronic acid

Uniqueness

6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid is unique due to the specific positioning of the cyano and trifluoromethyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry .

Biological Activity

6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid (CAS No. 2377606-68-1) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery. This compound's unique structure, featuring a cyano and trifluoromethyl group, enhances its reactivity and selectivity in various chemical reactions, notably in the Suzuki-Miyaura coupling reaction.

The compound is characterized by the following structural features:

- Boronic Acid Moiety : Essential for its role in cross-coupling reactions.

- Cyano Group : Enhances electron-withdrawing properties, influencing reactivity.

- Trifluoromethyl Group : Modulates lipophilicity and biological activity.

The primary mechanism of action for this compound involves its participation in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile. The boronic acid group interacts with palladium catalysts to facilitate carbon-carbon bond formation, which is crucial in synthesizing complex organic molecules. The electronic effects of the cyano and trifluoromethyl groups further enhance the reactivity of the pyridine ring, making it suitable for various applications in medicinal chemistry .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine-based boronic acids have shown IC50 values in the low micromolar range against specific cancer types, suggesting potential as anticancer agents .

Antimicrobial Properties

Research has also explored the antimicrobial activity of boronic acids. Compounds structurally related to this compound have demonstrated efficacy against a range of bacterial strains. The mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis .

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of several pyridine derivatives on human cancer cell lines. The results indicated that modifications to the pyridine ring significantly impacted biological activity, with some derivatives achieving IC50 values as low as 0.126 μM .

- Antimicrobial Testing : In another investigation, a series of boronic acid derivatives were tested against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like cyano and trifluoromethyl was correlated with increased antimicrobial potency .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 2377606-68-1 |

| Molecular Formula | C7H5F3N2O2 |

| Molecular Weight | 202.12 g/mol |

| IC50 (Anticancer) | ~0.126 μM |

| Minimum Inhibitory Concentration (MIC) | Varies by strain (e.g., E. coli) |

Q & A

Q. What are the established synthetic routes for 6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid, and what are the critical intermediates?

The synthesis typically involves sequential halogenation, cyanation, and boronation. A three-step approach (adapted from trifluoromethylpyridine derivatives in ) includes:

- Step 1 : Halogenation of the pyridine core at the 5-position using reagents like NCS or NBS.

- Step 2 : Introduction of the cyano group via nucleophilic substitution or Pd-catalyzed cyanation.

- Step 3 : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) to form the boronic acid . Key intermediates include 5-halo-6-(trifluoromethyl)pyridine-3-carbonitrile and the boronic ester (e.g., pinacol boronate).

Q. What analytical techniques are most reliable for characterizing this compound?

- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns and purity. For example, the trifluoromethyl group shows a singlet at δ −66.5 ppm in ¹⁹F NMR, while the boronic acid proton may appear as a broad peak in ¹H NMR .

- HRMS (ESI) : Validates molecular weight (e.g., calculated m/z for C₈H₅BF₃N₂O₂: 235.03) .

- IR Spectroscopy : Detects functional groups (e.g., B-OH stretching at ~3200 cm⁻¹ and C≡N at ~2200 cm⁻¹) .

Q. How should this boronic acid be stored to ensure stability?

Store under inert atmosphere (argon) at −20°C to prevent hydrolysis. Avoid prolonged exposure to moisture, as boronic acids readily form boroxines. emphasizes compatibility with standard laboratory storage conditions for air-sensitive organoboron compounds .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved when synthesizing this compound?

Discrepancies often arise from solvent effects, residual catalysts, or tautomerism. For example:

- Solvent polarity : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding with the boronic acid group.

- Trace Pd : Purify via recrystallization or silica gel chromatography to remove metal residues.

- Tautomeric equilibrium : Use low-temperature NMR (−40°C) to stabilize the boronic acid form .

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with electron-deficient aryl halides?

- Catalyst selection : Use XPhos Pd G3 for electron-poor substrates, as its bulky ligands prevent catalyst poisoning.

- Base optimization : Replace K₂CO₃ with stronger bases like Cs₂CO₃ to enhance transmetallation.

- Solvent effects : Employ THF/H₂O (4:1) or DMF for polar substrates. notes that trifluoromethyl groups improve solubility in aprotic solvents, aiding reactivity .

Q. How does the electron-withdrawing trifluoromethyl group influence reaction kinetics in cross-coupling?

The -CF₃ group reduces electron density at the pyridine ring, slowing oxidative addition but accelerating reductive elimination. Computational studies (e.g., DFT) predict a 15–20% increase in activation energy for Pd insertion compared to non-fluorinated analogs. Experimental validation via kinetic profiling (Eyring plots) is recommended .

Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?

- Exothermic reactions : Control halogenation steps using jacketed reactors with gradual reagent addition.

- Boronation yield : Optimize Pd catalyst loading (1–2 mol%) and use excess B₂pin₂ (1.5 equiv). reports 70–80% yields for similar boronic acids under scalable conditions .

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexanes) for cost-effective scale-up.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.